Hepcidin
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
CRFCCRCCPRMRGCGLCCRF |
Origin of Product |
United States |
Scientific Research Applications
Hepcidin in Iron Disorders
This compound is central to the regulation of iron absorption and distribution in the body. Its levels can indicate various iron disorders, such as iron deficiency anemia (IDA) and hereditary hemochromatosis (HH). The following table summarizes key applications of this compound in diagnosing and managing these disorders:
Therapeutic Applications
The manipulation of this compound levels presents novel therapeutic avenues for treating various conditions associated with iron dysregulation:
This compound Agonists
- Mechanism : Agonists increase this compound levels, reducing iron absorption from the gut and mobilization from stores.
- Applications :
This compound Antagonists
- Mechanism : Antagonists decrease this compound levels, enhancing iron availability.
- Applications :
Case Studies and Clinical Insights
Several case studies illustrate the application of this compound measurement in clinical practice:
- Case Study 1 : A study involving critically ill patients showed that measuring this compound levels helped identify those at risk for iron deficiency due to inflammation, allowing for timely intervention with iron supplementation .
- Case Study 2 : In patients with β-thalassemia, administration of a this compound agonist resulted in decreased serum ferritin levels and improved hemoglobin concentrations, highlighting its potential as a therapeutic agent .
Future Directions and Research Needs
Despite the promising applications of this compound in clinical settings, several challenges remain:
- Standardization of Assays : There is currently no gold standard for measuring this compound levels, complicating its clinical use .
- Further Clinical Trials : More extensive clinical trials are needed to establish the safety and efficacy of this compound-modulating therapies across diverse populations and conditions .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison of this compound and Related Compounds
| Compound | Type | Mechanism | Key Structural Feature | Half-Life/Stability | Clinical Stage |
|---|---|---|---|---|---|
| This compound | Endogenous peptide | FPN degradation via binding | 4 disulfide bonds | <2.5 minutes | N/A |
| Minithis compound PR73 | Synthetic agonist | FPN degradation mimic | 1–2 disulfide bonds | >2.5 hours | Preclinical |
| Fursultiamine | Small-molecule antagonist | Blocks this compound-FPN interaction | Thiol-reactive moiety | Stable in vitro | Preclinical |
| TMPRSS6 ASO | Antisense oligonucleotide | Enhances this compound synthesis | Phosphorothioate backbone | Days (slow hepatic clearance) | Phase II |
| VIT-2763 | Ferroportin stabilizer | Prevents FPN degradation | Small molecule | ~12 hours | Phase II |
Table 2: Efficacy in Disease Models
Research Findings and Clinical Implications
- This compound Agonists : Minihepcidins show promise for iron overload disorders but require optimization for bioavailability and cost .
- Antagonists : Fursultiamine’s thiol reactivity may limit specificity, necessitating derivatives with improved safety .
- TMPRSS6 Inhibitors: Potential to treat β-thalassemia but risk overcorrection (iron restriction) in non-anemic patients .
- IL-6 Antagonists : Broad anti-inflammatory effects may benefit anemia of chronic disease but lack specificity for this compound .
Preparation Methods
Biosynthesis and Molecular Processing of Hepcidin
This compound is encoded by the HAMP gene, which produces an 84-amino-acid pre-pro-peptide. The biosynthesis involves several enzymatic cleavage steps that convert this precursor into the mature, biologically active 25-amino-acid peptide:
- Pre-pro-hepcidin (84 aa): Contains an N-terminal 24-amino-acid endoplasmic reticulum (ER) targeting signal sequence.
- Pro-hepcidin (60 aa): Formed after removal of the ER signal sequence.
- Mature this compound (25 aa): Generated by furin-like proprotein convertase cleavage at the C-terminus, yielding the bioactive peptide secreted into circulation.
The mature this compound peptide is amphipathic, containing eight cysteine residues that form four disulfide bonds, stabilizing its distinctive β-sheet hairpin structure essential for function.
Recombinant Expression and Chemical Synthesis
This compound can be prepared by recombinant DNA technology using hepatocyte or other cell lines engineered to express the HAMP gene or its fragments. This method involves:
- Cloning the HAMP gene or its mature peptide coding sequence into an expression vector.
- Transfecting suitable host cells (e.g., hepatoma cell lines or bacterial systems).
- Culturing cells and inducing peptide expression.
- Purification of the secreted or intracellular this compound peptide using chromatographic techniques.
This approach allows the production of biologically active this compound and its analogs or mimetics, such as minihepcidins, which retain functional activity despite modifications.
Solid-phase peptide synthesis (SPPS) is widely used to chemically synthesize this compound, especially for research and therapeutic development. Key aspects include:
- Stepwise addition of protected amino acids to a resin-bound peptide chain.
- Formation of disulfide bonds post-synthesis to achieve the correct folding.
- Purification by high-performance liquid chromatography (HPLC).
- Verification of peptide identity and purity by mass spectrometry.
Chemically synthesized this compound serves as a standard in assays and as a basis for creating this compound analogs with enhanced stability or activity.
Posttranslational Modifications and Folding
The mature this compound peptide undergoes critical posttranslational modifications:
- Disulfide bond formation: Four disulfide bonds between the eight cysteine residues stabilize the peptide’s conformation, essential for receptor binding and function.
- Cleavage by furin-like proteases: This enzymatic step is crucial for converting pro-hepcidin to the mature form capable of systemic activity.
Proper folding and disulfide bond formation are often achieved in vitro after chemical synthesis or during recombinant expression in eukaryotic systems, which possess the necessary enzymatic machinery.
Analytical Quantification and Validation
To confirm the successful preparation and biological activity of this compound, several analytical methods are employed:
Novel Pharmacological Approaches to this compound Preparation
Recent research has focused on developing this compound agonists and mimetics for therapeutic use, involving:
- Minihepcidins: Shortened peptides retaining the N-terminal essential amino acids for activity, synthesized chemically or recombinantly.
- Small molecule compounds: Novel derivatives (e.g., thiazolidinones) that increase endogenous this compound expression via modulation of signaling pathways like Smad1/5/8 or BMP pathways.
- Modulation of regulatory pathways: Targeting hemojuvelin, BMP2/4, and other factors to stimulate this compound synthesis in hepatocytes, often studied in primary hepatocyte cultures treated with holotransferrin to mimic physiological iron regulation.
Summary Table of this compound Preparation Methods
Detailed Research Findings
- Primary hepatocyte cultures respond to holotransferrin by increasing this compound mRNA via BMP2/4-dependent pathways, demonstrating a physiological method to induce this compound synthesis in vitro.
- Mutagenesis studies indicate the N-terminal 5 amino acids are critical for activity, guiding the design of minihepcidins.
- Mass spectrometry methods using isotope-labeled synthetic this compound standards allow sensitive and quantitative detection, critical for validating preparation methods.
- Novel compounds such as thiazolidinone derivatives have been shown to increase this compound expression in vivo, offering alternative preparation routes by stimulating endogenous production rather than direct peptide synthesis.
Q & A
How can researchers design experiments to measure hepcidin levels accurately in clinical studies while accounting for confounding variables like inflammation or renal function?
Answer: Experimental design should include longitudinal sampling to track this compound fluctuations, paired with biomarkers such as serum ferritin, interleukin-6 (IL-6), and creatinine to adjust for inflammation and renal function . For statistical rigor, use multivariate regression models to isolate this compound’s independent effects (e.g., adjusting for ferritin, albumin, and GDF-15 levels) . Pre-analytical protocols must standardize sample collection times (e.g., morning fasting) and storage conditions (e.g., -80°C stabilization) to minimize variability .
Category: Basic Experimental Design
What methodological approaches resolve contradictions in this compound’s role as a predictor of anemia therapy response across cancer and chronic kidney disease (CKD) cohorts?
Answer: Conflicting data may arise from differences in baseline iron status or inflammation severity. To address this:
- Stratify analyses by ferritin thresholds (e.g., <100 vs. >300 ng/mL) to identify context-dependent this compound effects .
- Incorporate time-dependent covariates in Cox models to assess this compound’s dynamic relationship with hemoglobin trends .
- Validate findings using multi-center cohorts to ensure generalizability .
Category: Advanced Data Contradiction Analysis
Which confounding variables must be controlled when investigating this compound’s association with iron-restricted erythropoiesis in chronic inflammation?
Answer: Key confounders include:
- Inflammation markers: IL-6, C-reactive protein (CRP) .
- Iron status indicators: Ferritin (storage iron), transferrin saturation (TSAT) .
- Renal function: eGFR, as this compound clearance is impaired in CKD .
Methodologically, use mediation analysis to quantify the proportion of this compound’s effect attributable to inflammation vs. iron status .
Category: Basic Study Design
How can predictive models using this compound for clinical outcomes (e.g., anemia progression) be optimized in heterogeneous populations?
Answer: Apply machine learning algorithms (e.g., random forests) to identify non-linear interactions between this compound, ferritin, and inflammatory markers . Validate models using bootstrapping to assess robustness against overfitting. For translational relevance, calculate net reclassification improvement (NRI) to compare this compound’s additive predictive value over traditional biomarkers .
Category: Advanced Predictive Modeling
What experimental models best elucidate this compound’s regulatory mechanisms in iron metabolism under inflammatory conditions?
Answer:
- In vitro: Primary human hepatocyte cultures stimulated with IL-6 to replicate inflammation-induced this compound upregulation .
- In vivo: Murine models with IL-6 knockout to dissect this compound’s dependence on this cytokine .
- Genetic studies: CRISPR-edited cell lines to test this compound promoter region responsiveness to iron and inflammation signals .
Category: Basic Mechanistic Research
How should researchers address discrepancies in this compound measurement assays (e.g., ELISA vs. mass spectrometry) across studies?
Answer: Standardize assays using certified reference materials (e.g., human this compound-25). Perform cross-validation in a subset of samples to establish correlation coefficients between methods. Report limits of detection (LOD) and inter-assay variability in supplementary materials .
Category: Advanced Methodological Harmonization
What statistical methods are appropriate for analyzing longitudinal this compound data in intervention studies (e.g., iron supplementation trials)?
Answer: Use mixed-effects models to account for within-subject correlations over time. Include interaction terms (e.g., treatment × time) to assess this compound trajectory differences between groups. Sensitivity analyses should exclude outliers identified via Cook’s distance .
Category: Advanced Statistical Analysis
How can this compound’s interaction with other iron regulators (e.g., ferroportin, GDF-15) be systematically studied in complex disease states?
Answer: Combine transcriptomic profiling (e.g., RNA-seq of liver biopsies) with protein interaction assays (e.g., co-immunoprecipitation of this compound and ferroportin). In population studies, employ structural equation modeling (SEM) to map causal pathways linking this compound, GDF-15, and iron parameters .
Category: Advanced Systems Biology
What ethical considerations are critical when designing clinical studies measuring this compound in vulnerable populations (e.g., CKD patients)?
Answer: Justify repeated blood draws in protocols by demonstrating this compound’s clinical relevance (e.g., predicting transfusion needs). Obtain informed consent detailing risks/benefits of experimental biomarkers. Publish negative results to avoid publication bias .
Category: Basic Research Ethics
How can researchers integrate this compound data with omics datasets (e.g., proteomics, metabolomics) to uncover novel iron homeostasis pathways?
Answer: Use multi-omics integration tools (e.g., MOFA+) to identify co-regulated modules. Prioritize this compound-associated metabolites via weighted correlation network analysis (WGCNA). Validate findings in knockout models (e.g., this compound-deficient mice) .
Category: Advanced Data Integration
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
